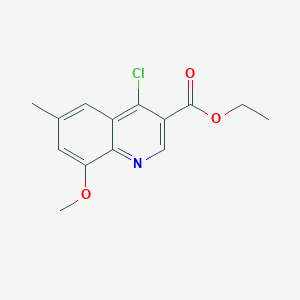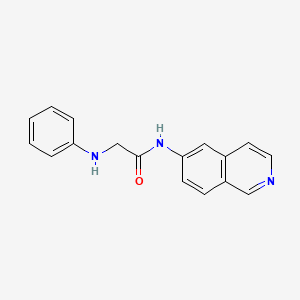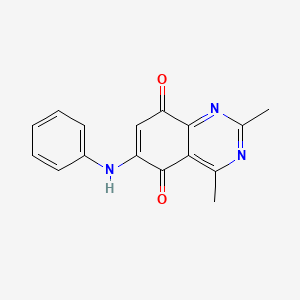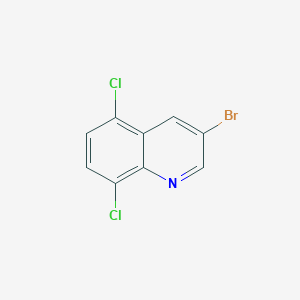
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルは、分子式がC14H14ClNO3であるキノリン誘導体です。この化合物は、クロロ、メトキシ、メチル基で置換されたキノリンコアとエチルエステル官能基を含む独特の化学構造で知られています。これは、化学および薬学の分野を中心に、さまざまな科学研究用途で使用されています。
準備方法
合成経路と反応条件
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルの合成は、通常、以下の手順を含みます。
出発物質: 合成は、適切な置換アニリンとエチルアセト酢酸から始まります。
環化: アニリン誘導体は、ポリリン酸などの適切な触媒の存在下でエチルアセト酢酸と環化してキノリンコアを形成します。
置換反応: 次に、キノリンコアを塩素化、メチル化、メトキシ化反応にかけて、それぞれクロロ、メチル、メトキシ基を導入します。
エステル化: 最後に、カルボン酸基をエタノールでエステル化してエチルエステルを形成します。
工業生産方法
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、大型反応器と最適化された反応条件の使用が含まれます。連続フロー反応器と自動システムの使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体を形成することができます。
還元: 還元反応は、ニトロ基(存在する場合)をアミノ基に変換することができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換されて新しい誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求核置換反応には、水酸化ナトリウムや炭酸カリウムなどの塩基の使用が必要です。
生成される主要な生成物
酸化: キノリンN-オキシド誘導体。
還元: アミノ置換キノリン誘導体。
置換: 使用される求核剤に応じて、さまざまな置換キノリン誘導体。
科学研究用途
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルは、いくつかの科学研究用途があります。
化学: これは、より複雑なキノリン誘導体の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求するための研究が進行中です。
工業: これは、新しい材料の開発や、染料や顔料の合成における前駆体として使用されます。
科学的研究の応用
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を阻害したり、機能を調節したりすることができます。正確な経路と標的は、特定の生物学的コンテキストとキノリンコア上の置換基の種類によって異なります。
類似の化合物との比較
類似の化合物
- 4-クロロ-6-メチルキノリン-3-カルボン酸エチル
- 4-クロロ-8-メトキシキノリン-3-カルボン酸エチル
- 4-クロロ-6-メトキシキノリン-3-カルボン酸エチル
独自性
4-クロロ-8-メトキシ-6-メチルキノリン-3-カルボン酸エチルは、キノリンコアの置換基の特定の組み合わせによってユニークです。メトキシ基とメチル基の両方と、クロロ基とエチルエステル官能基の存在は、この化合物に明確な化学的および生物学的特性を付与します。この独自性により、この化合物は、さまざまな科学分野における研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate
Uniqueness
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate is unique due to the specific combination of substituents on the quinoline core. The presence of both methoxy and methyl groups, along with the chloro and ethyl ester functionalities, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3 |
InChIキー |
PBYFZOCYYBBWOH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)

![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)



![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)

